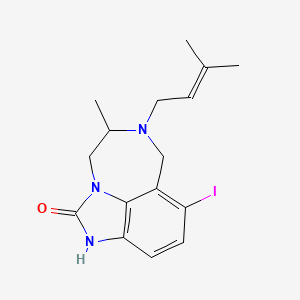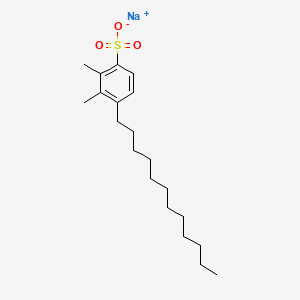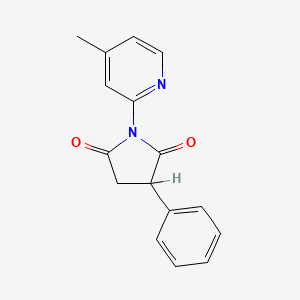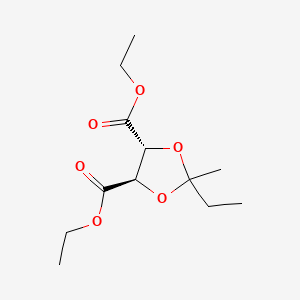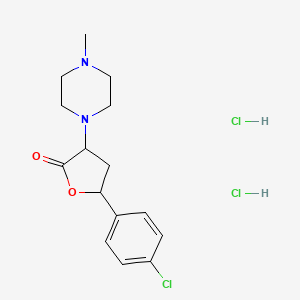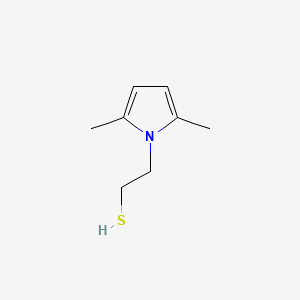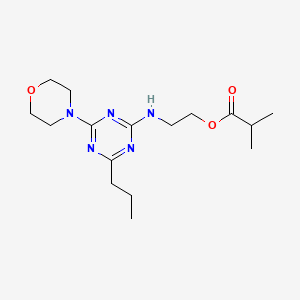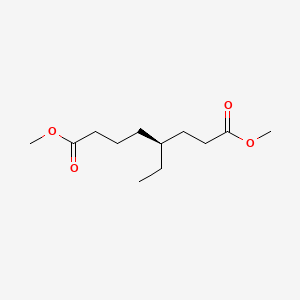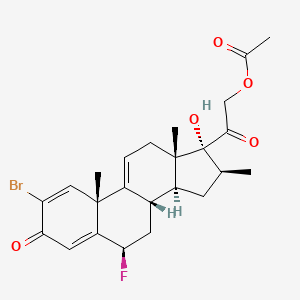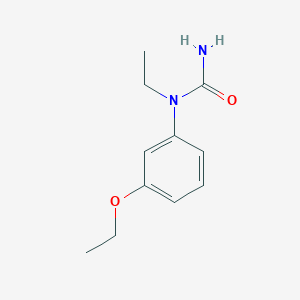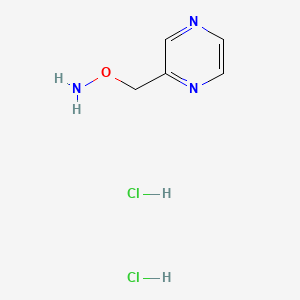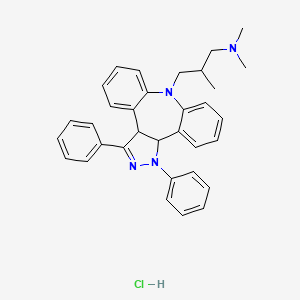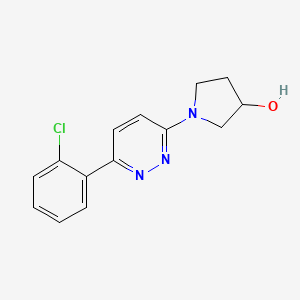
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one is a complex organic compound with the molecular formula C9H18O7. It is characterized by the presence of multiple hydroxyl groups, making it a polyol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one typically involves multi-step organic reactions. One common method includes the reaction of formaldehyde with a suitable precursor under controlled conditions to introduce the hydroxymethyl groups. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols .
Applications De Recherche Scientifique
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, altering the oxidative state of other molecules and affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another polyol with similar hydroxyl groups but a different core structure.
2,5-Dihydroxy-1,4-benzoquinone: A compound with hydroxyl groups and a quinone structure, used in different chemical applications.
Uniqueness
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one is unique due to its specific arrangement of hydroxyl groups and its potential for forming multiple hydrogen bonds. This makes it particularly useful in applications requiring strong intermolecular interactions and stability .
Propriétés
Numéro CAS |
84176-67-0 |
|---|---|
Formule moléculaire |
C9H18O7 |
Poids moléculaire |
238.23 g/mol |
Nom IUPAC |
1,5-dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one |
InChI |
InChI=1S/C9H18O7/c10-1-8(2-11,3-12)7(16)9(4-13,5-14)6-15/h10-15H,1-6H2 |
Clé InChI |
JYQHEXIAVMIWFQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CO)C(=O)C(CO)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



